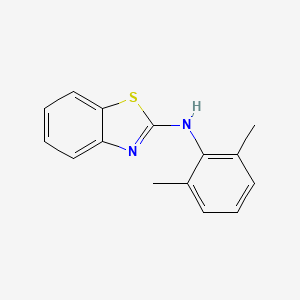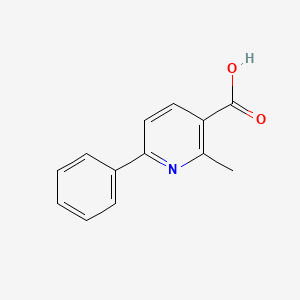
dioxosilane;trichloro(octadecyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dioxosilane;trichloro(octadecyl)silane is a compound formed by the reaction of trichlorooctadecylsilane with silica. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white, odorless powder that is often used as a coupling agent and surface modifier .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of silane, trichlorooctadecyl-, hydrolysis products with silica involves the hydrolysis of trichlorooctadecylsilane in the presence of silica. The reaction typically occurs under controlled conditions, where trichlorooctadecylsilane is reacted with water to form silanol groups, which then condense with silica to form the final product . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and properties of the final product .
Industrial Production Methods: In industrial settings, the production of silane, trichlorooctadecyl-, hydrolysis products with silica is carried out in large-scale reactors where the reaction conditions are carefully monitored and controlled. The process involves the continuous addition of trichlorooctadecylsilane to a silica suspension, followed by hydrolysis and condensation reactions. The final product is then purified and dried to obtain the desired powder form .
化学反应分析
Types of Reactions: dioxosilane;trichloro(octadecyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and silanization. The hydrolysis reaction involves the conversion of trichlorooctadecylsilane to silanol groups, which then condense with silica to form siloxane bonds .
Common Reagents and Conditions: Common reagents used in these reactions include water, acids, and bases. The hydrolysis reaction is typically carried out under acidic or basic conditions, depending on the desired properties of the final product. The condensation reaction is facilitated by the presence of catalysts, such as acids or bases .
Major Products Formed: The major product formed from these reactions is silane, trichlorooctadecyl-, hydrolysis products with silica, which is a white, odorless powder with unique surface-modifying properties .
科学研究应用
dioxosilane;trichloro(octadecyl)silane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to improve the adhesion between different materials. In biology, it is used to modify the surface properties of biomaterials, enhancing their biocompatibility and functionality . In medicine, it is used in drug delivery systems to improve the stability and bioavailability of therapeutic agents . In industry, it is used as a surface modifier in coatings, adhesives, and sealants to enhance their performance and durability .
作用机制
The mechanism of action of silane, trichlorooctadecyl-, hydrolysis products with silica involves the formation of siloxane bonds between the silanol groups and the silica surface. This results in the modification of the surface properties of the material, enhancing its adhesion, hydrophobicity, and other functional properties . The molecular targets and pathways involved in this process include the interaction of silanol groups with the silica surface, leading to the formation of a stable siloxane network .
相似化合物的比较
dioxosilane;trichloro(octadecyl)silane is unique in its ability to form stable siloxane bonds with silica surfaces, making it an effective coupling agent and surface modifier. Similar compounds include other silane coupling agents, such as glycidoxypropyl trimethoxysilane and aminopropyl triethoxysilane . These compounds also form siloxane bonds with silica surfaces but differ in their functional groups and specific applications. For example, glycidoxypropyl trimethoxysilane is used for its epoxy functionality, while aminopropyl triethoxysilane is used for its amine functionality .
属性
CAS 编号 |
71889-02-6 |
|---|---|
分子式 |
C18H37Cl3O2Si2 |
分子量 |
448 g/mol |
IUPAC 名称 |
dioxosilane;trichloro(octadecyl)silane |
InChI |
InChI=1S/C18H37Cl3Si.O2Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-3-2/h2-18H2,1H3; |
InChI 键 |
VYTRPUAMVCWPLO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O |
Key on ui other cas no. |
71889-02-6 |
Pictograms |
Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


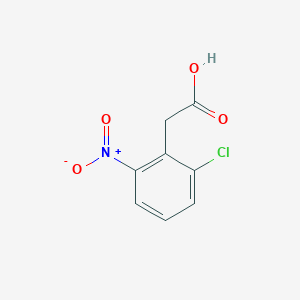
![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)
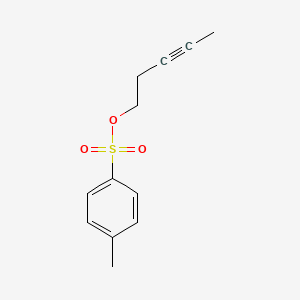
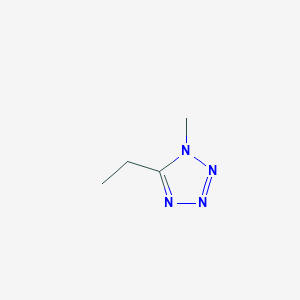
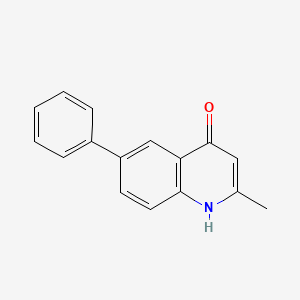
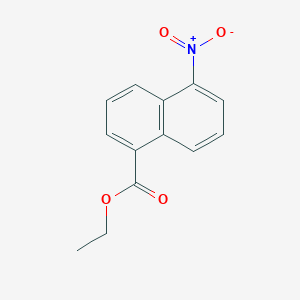
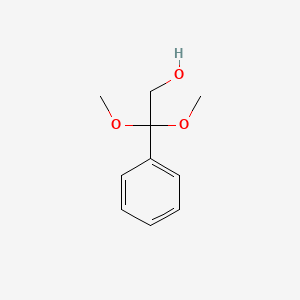
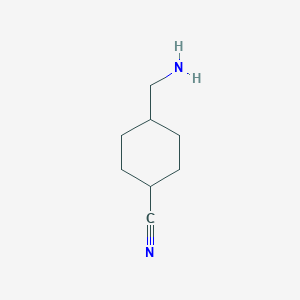
![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)
![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)
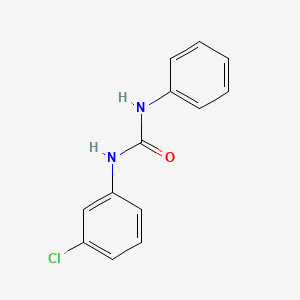
![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)
